Hydriodic acid

Catalog No.
S576151
CAS No.
10034-85-2
M.F
HI
M. Wt
127.9124 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydriodic acid

CAS Number

10034-85-2

Product Name

Hydriodic acid

IUPAC Name

iodane

Molecular Formula

HI

Molecular Weight

127.9124 g/mol

InChI

InChI=1S/HI/h1H

InChI Key

XMBWDFGMSWQBCA-UHFFFAOYSA-N

SMILES

I

solubility

Extremely soluble in water; 234 g/100 g water at 10 °C; 900 g/100 g water at 0 °C
Solubility in water, g/100ml at 20 °C: 42 (freely soluble)

Synonyms

Anhydrous Hydriodic Acid; Hydrogen Monoiodide; Hydriodic Acid

Canonical SMILES

I

The exact mass of the compound Hydriodic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as extremely soluble in water; 234 g/100 g water at 10 °c; 900 g/100 g water at 0 °csolubility in water, g/100ml at 20 °c: 0.03solubility in water, g/100ml at 20 °c: 42 (good). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Supplementary Records. It belongs to the ontological category of hydrogen halide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Corrosives. However, this does not mean our product can be used or applied in the same or a similar way.

Hydriodic acid (HI) is an aqueous solution of hydrogen iodide, recognized as one of the strongest non-superacid mineral acids. Unlike other common hydrogen halides such as hydrochloric acid (HCl) and hydrobromic acid (HBr), HI combines exceptional acidity (pKa ≈ -9.3 to -10) with potent reducing capabilities and the high nucleophilicity of the iodide anion. This unique combination of properties makes it a critical reagent for specific transformations where other acids are ineffective, such as in the cleavage of stable ethers and as a co-catalyst in large-scale industrial processes like the Cativa™ process for acetic acid production. Commercially available in concentrations up to the azeotropic 57% (w/w) solution, its selection is often driven by its distinct reactivity profile rather than simply as a strong proton source.

Procuring Hydriodic acid is a decision based on chemical function, not just pH. While HCl and HBr are also strong acids, they lack the specific combination of properties offered by HI. The iodide ion is a significantly better nucleophile than bromide or chloride, enabling reactions like ether cleavage at faster rates and under milder conditions. Furthermore, HI is a competent reducing agent, capable of transformations that HBr and HCl cannot perform, such as the reduction of certain aromatic nitro compounds or the deoxygenation of epoxides. This dual-role reactivity means that substituting HI with HCl or HBr in established protocols often leads to failed reactions, lower yields, or the need for harsher conditions, directly impacting process efficiency and cost. Its unique role as a promoter in iridium-catalyzed methanol carbonylation (the Cativa process) further underscores its non-interchangeability in high-value industrial applications.

Superior Acid Strength for Driving Acid-Catalyzed Reactions

Hydriodic acid is a significantly stronger acid than its common halide counterparts, hydrobromic acid and hydrochloric acid. With a pKa of approximately -9.5, it dissociates more completely in solution compared to HBr (pKa ≈ -8.7 to -9) and HCl (pKa ≈ -6.3). This higher acidity translates to a greater concentration of available protons, which can be critical for efficiently catalyzing reactions that require protonation of a weak base, such as the initial activation of an ether's oxygen atom prior to cleavage.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound Data≈ -9.5
Comparator Or BaselineHBr: ≈ -8.8; HCl: ≈ -6.3
Quantified DifferenceHI is approximately 5 times stronger than HBr and over 1,500 times stronger than HCl on a logarithmic pKa scale.
ConditionsAqueous solution, 25 °C

For reactions limited by the rate of protonation, the superior acidity of HI can lead to faster reaction times and higher conversion rates compared to other halide acids.

Enhanced Reactivity in Ether Cleavage for Deprotection and Synthesis

The cleavage of stable ethers, a critical step in synthetic chemistry for deprotection or modification, demonstrates the superior performance of HI over other hydrogen halides. The established reactivity order for ether cleavage is HI > HBr >> HCl. This is attributed to the dual action of HI: strong acidity to protonate the ether oxygen, creating a good leaving group, and the excellent nucleophilicity of the resulting iodide (I⁻) anion for the subsequent SN1 or SN2 substitution. Iodide's large size and high polarizability make it a more effective nucleophile than bromide (Br⁻) and significantly more so than chloride (Cl⁻), resulting in faster and more efficient cleavage, often under less forcing conditions.

Evidence DimensionRelative Reaction Rate
Target Compound DataMost reactive, fastest rate
Comparator Or BaselineHBr: Less reactive; HCl: Rarely used/ineffective
Quantified DifferenceQualitatively established as HI > HBr >> HCl in standard organic chemistry literature.
ConditionsHeated, concentrated aqueous acid with ether substrate.

For time-sensitive syntheses or with delicate substrates, using HI allows for the efficient cleavage of robust ethers where HBr would be sluggish or ineffective, improving throughput and yield.

Superior Reducing Power for Specific Functional Group Transformations

Hydriodic acid possesses significant reducing properties not found in HCl or HBr. This is quantified by the standard reduction potential of the I₂/I⁻ couple, which is +0.54 V. This is substantially lower than that of the Br₂/Br⁻ couple (+1.07 V), indicating that the iodide ion (I⁻) is much more easily oxidized (i.e., is a stronger reducing agent) than the bromide ion. This property allows HI to be used as a reducing agent in syntheses, for example, in the reduction of aromatic nitro compounds to anilines or the reduction of epoxides. HCl and HBr lack this practical reducing capability.

Evidence DimensionStandard Reduction Potential (E°)
Target Compound DataI₂ + 2e⁻ ⇌ 2I⁻: +0.54 V
Comparator Or BaselineBr₂ + 2e⁻ ⇌ 2Br⁻: +1.07 V
Quantified DifferenceThe Br₂/Br⁻ couple has a potential that is 0.53 V higher, making Br₂ a much stronger oxidant and Br⁻ a much weaker reductant than I₂ and I⁻, respectively.
ConditionsStandard Hydrogen Electrode (SHE), 25 °C, 1 M aqueous solution

This enables one-pot, acid-catalyzed reductions, simplifying synthetic routes and avoiding the need for separate, often more expensive or hazardous, reducing agents.

High-Yield Precursor for Alkyl Iodide Synthesis

Hydriodic acid serves as a direct and efficient reagent for converting alcohols to high-purity alkyl iodides, which are valuable and highly reactive intermediates in organic synthesis. In a study on the synthesis of various alkyl iodides from their corresponding alcohols using 57% aqueous HI, products were obtained in good to excellent yields, ranging from 66-94%, with purities of 97-99%. This direct conversion is often more efficient and procedurally simpler than multi-step methods or Finkelstein reactions that start from alkyl chlorides or bromides, which may require forcing conditions and can result in incomplete conversion or product contamination.

Evidence DimensionReaction Yield
Target Compound Data66-94% yield for conversion of various alcohols to alkyl iodides.
Comparator Or BaselineAlternative methods (e.g., Finkelstein reaction from alkyl chlorides) may have comparable yields but often require anhydrous conditions and longer reaction times.
Quantified DifferenceProvides a direct, high-yield route from a common and inexpensive starting material (alcohols).
ConditionsReaction of various primary and secondary alcohols with 57% aqueous HI.

For workflows requiring alkyl iodide intermediates, direct synthesis from alcohols using HI can offer a more atom-economical, time-efficient, and cost-effective route than purchasing specialty alkyl iodides or performing multi-step conversions from other halides.

Cleavage of Aryl Methyl Ethers in Pharmaceutical Synthesis

In multi-step syntheses of active pharmaceutical ingredients (APIs), aryl methyl ethers are common protecting groups for phenols. Hydriodic acid is the reagent of choice for their cleavage due to its high reactivity, allowing for deprotection under conditions that are often milder than those required by HBr, thus preserving other sensitive functional groups in the molecule.

Reductive Deoxygenation and Amination Reactions

As a strong acid and a reducing agent, HI is uniquely suited for reactions such as the reduction of α-hydroxy ketones or aromatic nitro compounds. This allows for streamlined synthetic processes where acidification and reduction are required, avoiding the need for multiple reagents and simplifying workup procedures.

In-Situ Generation of Alkyl Iodide Intermediates

For syntheses requiring a highly reactive alkyl iodide that may be unstable to store, direct conversion from a stable alcohol precursor using hydriodic acid is a preferred industrial and laboratory strategy. This approach provides the alkyl iodide in high purity for immediate use in subsequent nucleophilic substitution or coupling reactions.

Co-Catalyst in Industrial Acetic Acid Production

Hydriodic acid is a critical component in the Cativa™ process, a dominant industrial method for producing acetic acid. It facilitates the in-situ generation of methyl iodide, the mobile promoter that enters the iridium catalytic cycle for methanol carbonylation. This large-scale application highlights its essential role and stability in a continuous, high-throughput industrial chemical process.

Physical Description

Hydriodic acid appears as a colorless to yellow liquid with a pungent odor. Consists of a solution of hydrogen iodide in water. Fumes irritate the eyes and mucous membranes. Corrosive to metals and to tissue.
Hydrogen iodide, anhydrous appears as a colorless to yellow/brown gas with an acrid odor. Nonflammable. Toxic by inhalation. Strongly irritates skin, eyes and mucous membranes. Long-term inhalation of low concentrations or short-term inhalation of high concentrations may result in adverse health effects. Prolonged exposure to fire or intense heat may cause the container to rupture and rocket.
Liquid
Colorless acrid gas that fumes in moist air; Hydriodic acid: Colorless liquid that quickly turns yellowish or brown on exposure to light and air; [Merck Index] Colorless compressed liquefied gas with a pungent odor; [ICSC]
Solid
COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR.

Color/Form

Colorless gas; fumes in moist air

XLogP3

0.9

Hydrogen Bond Donor Count

1

Exact Mass

127.91230 g/mol

Monoisotopic Mass

127.91230 g/mol

Boiling Point

-35.1 °C at 760 mm Hg
Boiling point: -18.9 °C at 2 atm; 7.3 °C at 5 atm; 32.0 at 10 atm; 127.5 °C at 60 atm; decomposed by light; specific heat: 0.0545 cal/ g °C at 25 °C; forms an azeotrope with water /Hydrogen iodide/
-35.5 °C

Heavy Atom Count

1

Vapor Density

4.4 (Air = 1)
Relative vapor density (air = 1): 4.4

Density

5.66 g/L at 0 °C; 5.23 g/L at 25 °C
A solution of hydrogen iodide in water; marketed in various concentrations; 57% HI density: 1.7; 47% HI, density: 1.5; 10% HI, density: 1.1; colorless when freshly made, but rapidly turns yellowish or brown on exposure to light and air; miscible with water and alcohol; dissolves iodine; the azeotrope (56.9% HI) boils at 127 °C; density: 1.70; strong, corrosive acid; attacks natural rubber; 0.10 molar solution: pH 1.0 /Hydriodic acid/

LogP

2.49

Odor

Acrid

Decomposition

WHEN HEATED TO DECOMPOSITION, IT EMITS HIGHLY TOXIC FUMES OF /HYDROGEN IODIDE/.
/IF/ ... DECOMP IN SIMPLE AQUEOUS SOLN ... FREE IODINE ... LIBERATED.

Melting Point

-50.8 °C

UNII

694C0EFT9Q
5D3DB66WM3

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Therapeutic Uses

FORMERLY USED FOR ITS EXPECTORANT ACTION IN CHRONIC BRONCHITIS & BRONCHIAL ASTHMA TO LIQUEFY THICK, TENACIOUS SPUTUM. /HYDRIODIC ACID, SYRUP/

Pharmacology

Iodine I-125 is a radioactive isotope of iodine, a nonmetallic element of the halogen group. With a half-life of 60 days, iodine 125 occurs naturally and can be produced artificially. This agent has both therapeutic and diagnostic uses, particularly in thyroid disease. (NCI04)

Mechanism of Action

... Believed to act reflexly by irritating the gastric mucosa, which in turn, stimulates resp tract secretion. /Hydriodic acid syrup/

Vapor Pressure

5,938 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 733

Pictograms

Corrosive

Other CAS

10034-85-2
17144-19-3
7553-56-2

Absorption Distribution and Excretion

The iodide ion is excreted in part by the bronchial glands. ... /Hydriodic acid syrup/

Wikipedia

Hydroiodic acid
Hydrogen_iodide

Drug Warnings

USE OF IODIDES IS CONTRAINDICATED IN TUBERCULOSIS. /HYDRIODIC ACID SYRUP/

Use Classification

Hazard Classes and Categories -> Corrosives

Methods of Manufacturing

Prepared by absorption of hydrogen iodide gas in water or by the action of iodine on hydrogen sulfide. /Hydriodic acid/
Prepared by catalytic reaction of iodine and hydrogen or concentrated hydriodic acid solutions with phosphorous pentoxide. /Hydrogen iodide gas/
Hydroiodic acid is the colorless solution formed when hydrogen iodide gas dissolves in water. It is prepared by reaction of iodine with hydrogen sulfide or hydrazine, or by an electrolytic method. Typically commercial hydroiodic acid contains 40-55% HI.
By catalytic union of the elements. Also prepd by treating concn hydriodic acid soln with phosphorus pentoxide. /Hydrogen iodide gas/
... /Hydrogen iodide gas/ cannot be prepared using strong acids because it is readily oxidized; therefore, it must be prepared from a weak acid and iodine, or by the hydrolysis of certain iodides. Hydriodic acid is the colorless solution formed when hydrogen iodide gas dissolves in water, and at commercial strength, typically contains 47% hydrogen iodide.

General Manufacturing Information

All Other Basic Inorganic Chemical Manufacturing
Petrochemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
All Other Basic Organic Chemical Manufacturing
Hydriodic acid: ACTIVE

Storage Conditions

Hydroidic acid must be stored to avoid contact with strong acids (such as hydrochloric, sulfuric and nitric), chemically active metals (such as potassium, sodium, magnesium and zinc), and strong oxidizers (such as chlorine, bromine, and fluorine) since violent reactions occur. Store in tightly closed containers in a cool, well vented area away from heat and moisture. Protect storage containers from physical damage. Procedures for the handling, use and storage of cylinders should be in compliance with OSHA 1910.101 and 1910.169 as with the recommendations of the Compressed Gas Association.
MATERIALS THAT ARE TOXIC AS STORED OR THAT CAN DECOMPOSE INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL WELL VENTILATED PLACE, OUT OF THE DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED. ...
Keep protected from light and air, preferably not above 3 °C.

Stability Shelf Life

DECOMP BY LIGHT; FUMES IN MOIST AIR

Dates

Last modified: 08-15-2023

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